molecular formula C18H17N3OS2 B14866835 4-methyl-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

4-methyl-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B14866835
M. Wt: 355.5 g/mol
InChI Key: XBZMEBSBCVCINQ-UHFFFAOYSA-N
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Description

4-methyl-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Thioether Formation:

    Amide Bond Formation: The final step involves the formation of the amide bond between the thiadiazole derivative and 4-methylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the benzamide moiety.

Scientific Research Applications

4-methyl-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its potential biological activities.

    Agriculture: It could be used as a pesticide or herbicide due to its ability to interact with biological systems.

    Material Science: The compound’s unique structure may make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzamide moiety may also contribute to binding affinity and specificity. The exact pathways and molecular targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(4-methylbenzyl)benzamide
  • N-methyl-4-(methylthio)benzamide
  • 4-methoxy-N-(4-methylbenzyl)benzamide

Uniqueness

4-methyl-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H17N3OS2

Molecular Weight

355.5 g/mol

IUPAC Name

4-methyl-N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C18H17N3OS2/c1-12-3-7-14(8-4-12)11-23-18-21-20-17(24-18)19-16(22)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H,19,20,22)

InChI Key

XBZMEBSBCVCINQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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